2-(3,5-Dichlorophenyl)-4-hydroxypyridine
Description
2-(3,5-Dichlorophenyl)-4-hydroxypyridine is a halogenated pyridine derivative characterized by a hydroxyl group at the 4-position and a 3,5-dichlorophenyl substituent at the 2-position of the pyridine ring. The hydroxyl group enhances hydrogen-bonding capacity, which may influence solubility and intermolecular interactions, while the electron-withdrawing 3,5-dichlorophenyl group could modulate electronic properties and steric effects . Pyridine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and coordination chemistry, making this compound a candidate for further exploration.
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-8-3-7(4-9(13)5-8)11-6-10(15)1-2-14-11/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJUJUFHCEVNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692694 | |
| Record name | 2-(3,5-Dichlorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-13-2 | |
| Record name | 4-Pyridinol, 2-(3,5-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dichlorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable pyridine derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)-4-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(3,5-Dichlorophenyl)-4-pyridone, while reduction could produce 2-(3,5-Dichlorophenyl)-4-aminopyridine.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group and the dichlorophenyl moiety play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of the target, leading to the desired biological effect. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,5-Dichlorophenyl)-4-hydroxypyridine with three analogous pyridine derivatives, focusing on structural features, synthetic methodologies, and physicochemical properties.
4-(3,5-Dichlorophenyl)-4'-methyl-2,2'-bipyridine (5r)
- Structure : A bipyridine system with a 3,5-dichlorophenyl group at the 4-position and a methyl group at the 4'-position.
- Synthesis : Prepared via phosphorus ligand-coupling using 2-chloro-4-(3,5-dichlorophenyl)pyridine and 2-(diphenylphosphanylmethyl)-4-methylpyridine in the presence of potassium hexafluorophosphate and trifluoromethanesulfonic acid .
- The methyl group enhances lipophilicity compared to the hydroxyl group in the target compound. Applications: Likely suited for catalysis or luminescent materials due to aromatic stacking and ligand properties.
2,6-Diphenyl-4-(2-thienyl)-1,4-dihydropyridine-3,5-dicarbonitrile
- Structure : A dihydropyridine core with thienyl, phenyl, and dicarbonitrile substituents.
- Synthesis : Microwave-assisted solvent-free reaction of 3-oxo-3-phenylpropanenitrile, thiophene-2-carbaldehyde, and ammonium acetate .
- Key Differences: The dihydropyridine ring (partially saturated) increases conformational flexibility versus fully aromatic pyridines. Crystallinity: Exhibits intra- and intermolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice .
Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structure : A dihydropyridine with ester groups, methyl substituents, and a 2,4-dichlorophenyl moiety.
- Synthesis : Traditional Hantzsch dihydropyridine synthesis under reflux conditions .
- Key Differences: Ester groups improve solubility in organic solvents, contrasting with the hydroxyl group’s polarity in the target compound. The 2,4-dichlorophenyl substitution (vs.
Comparative Data Table
Research Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CN) reduce electron density on the pyridine ring, affecting reactivity and binding interactions.
- The 3,5-dichlorophenyl substitution in the target compound may offer superior steric symmetry compared to 2,4-dichlorophenyl analogs .
Synthetic Accessibility :
- Microwave and solvent-free methods (e.g., ) improve efficiency and sustainability compared to traditional reflux .
- Phosphorus ligand-coupling () enables precise construction of bipyridine systems but requires specialized reagents .
Biological and Material Applications: Hydroxyl-containing pyridines (target compound) may excel in aqueous environments or as hydrogen-bond donors in supramolecular chemistry.
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